molecular formula C12H14ClNO B3038137 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one CAS No. 76511-71-2

3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one

Cat. No. B3038137
CAS RN: 76511-71-2
M. Wt: 223.7 g/mol
InChI Key: NQEZMSRBECRTMN-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one" is a chemical entity that has been the subject of various studies due to its potential applications in different fields such as organic synthesis, medicinal chemistry, and material science. The compound features a chlorophenyl group, a dimethylamino group, and a butenone moiety, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related chlorophenyl compounds has been explored in several studies. For instance, a method for synthesizing metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which shares a similar chlorophenyl moiety, was reported. These complexes were tested for their anti-tumor activities, indicating the potential of chlorophenyl compounds in medicinal chemistry . Another study described the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is a functionalized isoprene unit that could be a precursor or structurally related to the compound .

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds has been extensively analyzed using various computational methods. For example, DFT and TD-DFT/PCM calculations were used to determine the structural parameters and spectroscopic characterization of chlorophenyl and dimethylamino phenyl dyes, which could provide insights into the electronic structure and reactivity of the compound of interest . Additionally, the crystal structure of a similar compound, 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, was determined, revealing the orientation of the chlorophenyl and dimethylamino groups relative to the central propenone unit .

Chemical Reactions Analysis

The reactivity and chemical behavior of chlorophenyl compounds have been studied through various reactions. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal led to the formation of heterocycles, demonstrating the versatility of chlorophenyl compounds in organic synthesis . The electrochemical reactions of chlorophenyl derivatives have also been explored, showing a range of possible products depending on the functional groups present .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Studies have shown that these compounds can exhibit interesting spectroscopic properties, such as IR and Raman wave numbers, which are useful for their identification and characterization . The electronic properties, such as band gap energies and reactive sites, have been calculated to understand their behavior in different solvent atmospheres . Additionally, the non-linear optical (NLO) properties and charge distributions of these compounds have been investigated, suggesting potential applications in material science .

Scientific Research Applications

Pharmacological Research Tool and Drug Lead

3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound, referred to as AC-7954, exhibits selective activity and serves as a useful pharmacological research tool and a potential drug lead (Croston et al., 2002).

Nonlinear Optical Properties

The compound has been explored for its nonlinear optical properties. Studies using the z-scan technique with laser pulses revealed distinct changes in nonlinear absorption behavior under different laser intensities, suggesting its potential in optical device applications such as optical limiters (Rahulan et al., 2014).

Crystal and Molecular Structures

Research into the crystal and molecular structures of symmetric vinamidinium salts, including compounds similar to this compound, has provided insights into their nonlinear optical (NLO) properties. These studies enhance understanding of molecular interactions and electronic properties relevant in various scientific fields (Sridhar et al., 2002).

Spectroscopic Characterization and NLO Analysis

Detailed studies involving DFT and TD-DFT/PCM calculations have been conducted to understand the molecular structure, spectroscopic characterization, and NLO properties of derivatives of this compound. These analyses contribute to the fields of organic electronics and materials science (Wazzan et al., 2016).

Synthesis and Derivatives

The synthesis and study of derivatives of this compound have yielded various heterocycles, contributing to the understanding of chemical reactions and potential applications in medicinal chemistry and materials science (Moskvina et al., 2015).

Crystallographic Studies

Crystallographic studies of related compounds have provided valuable insights into molecular conformations and interactions, aiding in the design and synthesis of new materials and drugs (Lei & Bai, 2009).

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEZMSRBECRTMN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.